O-propan-2-yl carbonodithioate O-propan-2-yl carbonodithioate
Brand Name: Vulcanchem
CAS No.: 85715-64-6
VCID: VC16566216
InChI: InChI=1S/C4H8OS2/c1-3(2)5-4(6)7/h3H,1-2H3,(H,6,7)/p-1
SMILES:
Molecular Formula: C4H7OS2-
Molecular Weight: 135.2 g/mol

O-propan-2-yl carbonodithioate

CAS No.: 85715-64-6

Cat. No.: VC16566216

Molecular Formula: C4H7OS2-

Molecular Weight: 135.2 g/mol

* For research use only. Not for human or veterinary use.

O-propan-2-yl carbonodithioate - 85715-64-6

Specification

CAS No. 85715-64-6
Molecular Formula C4H7OS2-
Molecular Weight 135.2 g/mol
IUPAC Name propan-2-yloxymethanedithioate
Standard InChI InChI=1S/C4H8OS2/c1-3(2)5-4(6)7/h3H,1-2H3,(H,6,7)/p-1
Standard InChI Key UOJYYXATTMQQNA-UHFFFAOYSA-M
Canonical SMILES CC(C)OC(=S)[S-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

O-Propan-2-yl carbonodithioate, systematically named propan-2-yloxymethanedithioate, belongs to the xanthate family—esters of xanthic acid. Its molecular formula varies depending on ionization state:

  • Anionic form: C4H7OS2\text{C}_4\text{H}_7\text{OS}_2^- (e.g., potassium or sodium salts) .

  • Neutral ester: C4H8OS2\text{C}_4\text{H}_8\text{OS}_2 (e.g., O-isopropyl xanthate) .

The compound features a dithiocarbonate group (−OCS2\text{−OCS}_2^-) bonded to an isopropyl moiety, conferring nucleophilic reactivity at the sulfur centers.

Structural Analysis

X-ray crystallography of nickel complexes containing O-propan-2-yl carbonodithioate derivatives reveals key structural insights :

  • Bond lengths: C1=N1=1.294A˚\text{C1=N1} = 1.294 \, \text{Å}, N1–N2=1.408A˚\text{N1–N2} = 1.408 \, \text{Å}, N2=C2=1.300A˚\text{N2=C2} = 1.300 \, \text{Å}.

  • Coordination geometry: Envelope-shaped chelate rings with nickel displaced 0.465A˚0.465 \, \text{Å} from the plane.

  • Dihedral angles: Near-orthogonal orientation (89.7289.72^\circ) between aromatic substituents and chelate rings.

Synthesis and Production Methods

Base-Catalyzed Synthesis

The primary synthesis route involves reacting isopropyl alcohol with carbon disulfide in the presence of a strong base (e.g., KOH or NaOH) :

CH3CH(OH)CH3+CS2+NaOHNa+[O-C(S)S-CH(CH3)2]+H2O\text{CH}_3\text{CH(OH)CH}_3 + \text{CS}_2 + \text{NaOH} \rightarrow \text{Na}^+[\text{O-C(S)S-CH(CH}_3\text{)}_2]^- + \text{H}_2\text{O}

Key conditions:

  • Temperature: 2025C20–25^\circ \text{C}.

  • Solvent: Aqueous or alcoholic medium.

  • Yield optimization: Controlled pH and stoichiometric excess of carbon disulfide .

Derivative Formation

Functionalization at the sulfur or oxygen sites enables diverse derivatives:

  • S-Alkylation: Reaction with alkyl halides produces thioether-linked compounds .

  • Metal complexes: Coordination with transition metals (e.g., Ni²⁺) forms stable chelates .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular weight135.2 g/mol (anion), 158.22 g/mol (Na salt)
Density1.35 g/cm³ (Na salt at 20°C)
Water solubilityComplete (Na salt)
Melting point171°C (O-isopropyl xanthate)
Boiling point94–97°C at 1.8 Torr
LogP (Partition coefficient)-1.82 (Na salt at 25°C)

Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Isopropyl methyl protons resonate as doublets near δ1.21.4ppm\delta 1.2–1.4 \, \text{ppm}; methine proton appears as a septet at δ4.04.5ppm\delta 4.0–4.5 \, \text{ppm}.

  • ¹³C NMR: Thiocarbonate carbon (C=S\text{C=S}) signals at δ190210ppm\delta 190–210 \, \text{ppm} .

Infrared (IR) Spectroscopy

  • Key absorptions:

    • ν(C=O)\nu(\text{C=O}): 10501150cm11050–1150 \, \text{cm}^{-1}.

    • ν(C=S)\nu(\text{C=S}): 650750cm1650–750 \, \text{cm}^{-1}.

Applications in Industrial and Research Contexts

Mineral Flotation

Sodium O-propan-2-yl carbonodithioate (CAS 140-93-2) acts as a collector in froth flotation, enhancing recovery of copper, zinc, and gold-bearing sulfides :

  • Mechanism: Adsorption onto mineral surfaces via sulfur-metal interactions.

  • Efficiency: Increases gold recovery by 15–20% in refractory ores.

Organic Synthesis

  • Nucleophilic substitutions: Transfers dithiocarbonate groups to electrophiles.

  • Polymerization: Serves as a chain-transfer agent in radical polymerizations.

Pharmaceutical Intermediates

Functionalized derivatives (e.g., S-[2-(4-nitrophenyl)-2-oxoethyl] analog, CAS 42574-12-9) are precursors in antimalarial and anticancer drug synthesis .

Research Implications and Future Directions

Coordination Chemistry Advancements

Nickel(II) complexes with O-propan-2-yl carbonodithioate ligands exhibit unique geometries, enabling catalytic applications in cross-coupling reactions . Future studies should explore:

  • Ligand modifications for enhanced catalytic activity.

  • Quantum chemical modeling of metal-ligand interactions.

Green Synthesis Innovations

Developing solvent-free or bio-based routes could reduce environmental footprints. Enzymatic catalysis using lipases presents a promising avenue.

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